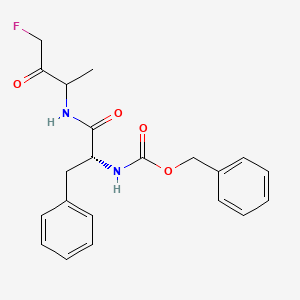

(Rac)-Z-FA-FMK

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H23FN2O4 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

benzyl N-[(2R)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m1/s1 |

InChI Key |

ASXVEBPEZMSPHB-KPMSDPLLSA-N |

Isomeric SMILES |

CC(C(=O)CF)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Z-FA-FMK: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Z-FA-FMK, or (Rac)-Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethylketone, is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases. It has garnered significant attention in the scientific community for its dual inhibitory action against both cathepsins and a specific subset of caspases. This unique profile makes it a valuable tool for dissecting the intricate signaling pathways of apoptosis and for investigating the roles of these proteases in various pathological conditions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its target specificity, inhibitory constants, and its modulatory effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

This compound is a synthetic dipeptide with a fluoromethylketone (FMK) reactive group that covalently modifies the active site cysteine of its target proteases, leading to irreversible inhibition. Initially characterized as an inhibitor of cathepsins B and L, further studies revealed its selective inhibitory activity towards effector caspases, while sparing initiator caspases. This selectivity allows for the targeted investigation of the downstream execution phase of apoptosis. However, it is noteworthy that some literature refers to Z-FA-FMK as a "negative control" for other FMK-based caspase inhibitors. This is not to imply that it is an inert compound, but rather to control for any potential off-target effects of the FMK chemical group itself. This document will elucidate its established inhibitory activities.

Target Profile and Inhibitory Activity

This compound exhibits a distinct inhibitory profile against both cathepsins and caspases. The following tables summarize the available quantitative data on its inhibitory potency.

Cathepsin Inhibition

| Target | Inhibition Constant (Ki) | Reference |

| Cathepsin B | 1.5 µM | [1] |

Caspase Inhibition

| Target | IC50 | Reference |

| Caspase-2 | 6.147 µM | [1] |

| Caspase-3 | 15.41 µM | [1] |

| Caspase-6 | 32.45 µM | [1] |

| Caspase-7 | 9.077 µM | [1] |

| Caspase-9 | 110.7 µM | [1] |

Other Targets

| Target | IC50 | Reference |

| SARS-CoV-2 Main Protease | 11.39 µM | [1] |

| SARS-CoV-2 Replication (Vero E6 cells) | EC50 = 0.13 µM | [1] |

Mechanism of Action in Apoptosis

Apoptosis, or programmed cell death, is executed through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of caspases. This compound's selective inhibition of effector caspases (-3, -6, and -7) makes it a critical tool for distinguishing between these pathways.

Signaling Pathways

The diagram below illustrates the points of intervention of this compound in the apoptotic signaling cascade.

By blocking the activity of effector caspases, this compound can be used to determine whether a particular apoptotic stimulus acts through the intrinsic or extrinsic pathway. For instance, if a stimulus-induced apoptosis is blocked by Z-FA-FMK, it indicates the involvement of effector caspases. To further delineate the pathway, one could use a specific inhibitor of caspase-8 (extrinsic) or caspase-9 (intrinsic) in parallel experiments.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound.

Caspase Activity Assay (Fluorometric)

This protocol is designed to measure the activity of specific caspases in cell lysates.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound (and other specific caspase inhibitors as controls)

-

Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent in the presence or absence of this compound (typically 10-100 µM) for the desired time. Include untreated cells as a negative control.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 20 minutes.

-

Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume with Assay Buffer.

-

Substrate Addition: Add the fluorogenic caspase substrate to a final concentration of 50 µM.

-

Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm for AFC) every 5 minutes for 1-2 hours.

-

Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence over time) for each sample. Caspase activity is proportional to this rate.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

This compound is a versatile and potent inhibitor of cysteine proteases, with a well-defined inhibitory profile against cathepsins and effector caspases. Its ability to selectively block the execution phase of apoptosis makes it an indispensable tool for researchers investigating programmed cell death and related pathologies. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to advancements in our understanding of complex biological processes and the development of novel therapeutic strategies.

References

(Rac)-Z-FA-FMK as a Cathepsin B Inhibitor: A Technical Guide

(Rac)-Z-FA-FMK , a racemic mixture of Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone), is a potent, irreversible inhibitor of the cysteine protease cathepsin B. This technical guide provides an in-depth overview of its mechanism of action, inhibitory profile, and its application in research, with a focus on quantitative data and detailed experimental protocols for scientists and drug development professionals.

Introduction

This compound is a widely utilized tool compound in cell biology and pharmacology to probe the function of cathepsin B and other related cysteine proteases. Its irreversible inhibitory action is conferred by the fluoromethyl ketone (FMK) moiety, which forms a covalent bond with the active site cysteine residue of the target enzyme. While primarily known as a cathepsin B inhibitor, it also exhibits inhibitory activity against other proteases, including cathepsins L and S, papain, cruzain, and several caspases. This broad-spectrum activity necessitates careful experimental design and interpretation of results.

Mechanism of Action

The inhibitory mechanism of this compound involves the nucleophilic attack of the active site cysteine thiol of cathepsin B on the carbonyl carbon of the FMK group. This results in the formation of a stable, covalent thiohemiketal adduct, thereby irreversibly inactivating the enzyme. The peptide moiety (Z-FA) of the inhibitor provides specificity for the active site of cathepsin B.

Quantitative Inhibitory Profile

The inhibitory potency of this compound has been quantified against a range of proteases. The following tables summarize the key inhibitory constants.

Table 1: Inhibitory Activity against Cathepsin B

| Parameter | Value | Reference |

| Ki | 1.5 µM |

Table 2: Inhibitory Activity (IC50) against Other Proteases

| Protease | IC50 (µM) | Reference |

| Caspase-2 | 6.147 | |

| Caspase-3 | 15.41 | |

| Caspase-6 | 32.45 | |

| Caspase-7 | 9.077 | |

| Caspase-9 | 110.7 | |

| SARS-CoV-2 Main Protease | 11.39 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cathepsin B Activity Inhibition Assay (Fluorometric)

This protocol describes the determination of the inhibitory activity of this compound against purified cathepsin B.

Materials:

-

Purified human cathepsin B

-

This compound

-

Cathepsin B Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5)

-

Cathepsin B substrate: Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Cathepsin B Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted inhibitor solutions to respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 25 µL of purified cathepsin B solution (pre-diluted in assay buffer) to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the Z-Arg-Arg-AMC substrate solution (final concentration typically 50-100 µM).

-

Immediately measure the fluorescence intensity at 1-minute intervals for 15-30 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Inhibition of Apoptosis in Cell Culture

This protocol outlines a method to assess the effect of this compound on apoptosis in a cell line.

Materials:

-

Cell line of interest (e.g., Jurkat cells)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate at a suitable density and allow them to adhere overnight (for adherent cells).

-

Pre-treat the cells with various concentrations of this compound (typically 10-100 µM) or vehicle control (DMSO) for 1 hour.

-

Induce apoptosis by adding the apoptosis-inducing agent at a predetermined concentration.

-

Incubate the cells for a time period sufficient to induce apoptosis (e.g., 4-24 hours).

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V positive) in each treatment group.

T-Cell Proliferation Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on T-cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or purified T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Mitogen (e.g., Phytohemagglutinin (PHA))

-

This compound

-

[³H]-thymidine

-

96-well U-bottom plate

-

Cell harvester and scintillation counter

Procedure:

-

Plate PBMCs or T-cells at a density of 1-2 x 10⁵ cells/well in a 96-well plate.

-

Add various concentrations of this compound or vehicle control to the wells.

-

Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL). Include an unstimulated control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Pulse the cells with 1 µCi of [³H]-thymidine per well for the final 18 hours of incubation.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporation of [³H]-thymidine by scintillation counting.

-

Express the results as counts per minute (CPM) and calculate the percentage of proliferation inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

Caption: Intrinsic apoptosis pathway showing Cathepsin B's role and inhibition by this compound.

Caption: NF-κB signaling pathway and the potential role of Cathepsin B, inhibited by this compound.

Caption: General experimental workflow for assessing the inhibitory effect of this compound in a cell-based assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of cathepsin B and other cysteine proteases in various biological processes. Its irreversible mechanism of action and cell permeability make it suitable for both in vitro enzymatic assays and cell-based studies. However, its cross-reactivity with other proteases, particularly caspases, must be considered when interpreting experimental outcomes. The provided data and protocols serve as a comprehensive resource for researchers utilizing this inhibitor in their studies.

(Rac)-Z-FA-FMK Caspase Inhibition Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

(Rac)-Z-FA-FMK, or Z-FA-FMK, is a cell-permeable, irreversible inhibitor of cysteine proteases. While it is often utilized as a negative control in apoptosis studies due to its lack of effect on key initiator caspases, it exhibits a nuanced inhibition profile with selective activity against effector caspases. This guide provides an in-depth analysis of the caspase inhibition profile of Z-FA-FMK, detailed experimental protocols for its characterization, and visualizations of the relevant apoptotic signaling pathways.

Data Presentation: Caspase Inhibition Profile

The inhibitory activity of Z-FA-FMK against various caspases reveals a selective profile, targeting effector caspases while leaving key initiator caspases unaffected. This selectivity is crucial for its use in dissecting the apoptotic signaling cascade.

| Caspase Family | Specific Caspase | Inhibition Status |

| Effector Caspases | Caspase-2 | Inhibited |

| Caspase-3 | Inhibited | |

| Caspase-6 | Inhibited | |

| Caspase-7 | Inhibited | |

| Initiator Caspases | Caspase-8 | Not Inhibited |

| Caspase-9 | Partially Inhibited | |

| Caspase-10 | Not Inhibited |

This table is a qualitative summary based on published findings. Specific IC50 or Ki values from the primary literature were not available in a consolidated format.

Experimental Protocols: In Vitro Caspase Inhibition Assay

The following is a detailed methodology for determining the inhibitory profile of Z-FA-FMK against a panel of recombinant caspases using a fluorometric assay.

Materials and Reagents

-

Recombinant Caspases: Purified, active forms of caspases-2, -3, -6, -7, -8, -9, and -10.

-

Caspase Substrates: Fluorogenic substrates specific for each caspase (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8).

-

This compound: Stock solution in DMSO.

-

Assay Buffer: 20 mM HEPES, pH 7.4, containing 10% sucrose, 0.1% CHAPS, and 10 mM DTT.

-

96-well Microplates: Black, flat-bottom plates suitable for fluorescence measurements.

-

Fluorometric Microplate Reader: Capable of excitation and emission wavelengths appropriate for the chosen fluorophores (e.g., Ex/Em = 380/460 nm for AMC).

Experimental Procedure

-

Preparation of Reagents:

-

Thaw recombinant caspases and fluorogenic substrates on ice.

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations to be tested.

-

Prepare working solutions of each caspase and its corresponding substrate in assay buffer. The final concentration of the substrate should be at or near its Km value for the respective enzyme.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations (or DMSO as a vehicle control).

-

Recombinant caspase enzyme.

-

-

Include control wells:

-

No-enzyme control: Assay buffer and substrate only.

-

No-inhibitor control: Assay buffer, caspase enzyme, and substrate.

-

-

-

Inhibition Reaction:

-

Pre-incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the caspases.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding the specific fluorogenic substrate to each well.

-

Immediately place the microplate in a pre-warmed fluorometric plate reader.

-

Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the kinetic curve for each well.

-

Calculate the percentage of inhibition for each concentration of Z-FA-FMK relative to the no-inhibitor control.

-

Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for each caspase.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to caspase activity and its inhibition by Z-FA-FMK.

Apoptotic Signaling Pathways

Caption: Overview of Apoptotic Signaling Pathways and Z-FA-FMK Inhibition Points.

Experimental Workflow for Caspase Inhibition Assay

Caption: Step-by-step workflow for in vitro caspase inhibition profiling.

(Rac)-Z-FA-FMK role in apoptosis pathways

An In-Depth Technical Guide on the Role of (Rac)-Z-FA-FMK in Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Benzyloxycarbonyl-phenylalanyl-alanine fluoromethyl ketone) is a synthetic, cell-permeable dipeptide that functions as an irreversible inhibitor of certain cysteine proteases. Initially characterized as an inhibitor of cathepsins B and L, its role in the intricate signaling cascades of apoptosis has been a subject of detailed investigation.[1][2][3] While sometimes used as a negative control in caspase inhibition studies, Z-FA-FMK exhibits a nuanced inhibitory profile, selectively targeting effector caspases while leaving key initiator caspases unaffected.[1][4] This selective action makes it a valuable tool for dissecting the hierarchical and functional roles of specific caspases within the intrinsic and extrinsic apoptotic pathways. This guide provides a comprehensive overview of Z-FA-FMK's mechanism of action, its specific targets within apoptosis signaling, quantitative inhibitory data, and detailed experimental protocols for its application in research settings.

Core Mechanism of Action

Z-FA-FMK is a peptide-based inhibitor characterized by a C-terminal fluoromethyl ketone (FMK) group. This functional group enables the compound to act as an effective irreversible inhibitor by forming a covalent thioether linkage with the cysteine residue in the active site of its target proteases. While it potently inhibits the lysosomal cysteine proteases Cathepsin B and Cathepsin L, its utility in apoptosis research stems from its distinct pattern of caspase inhibition.[2][5]

Unlike broad-spectrum or "pan-caspase" inhibitors such as Z-VAD-FMK, which target a wide range of caspases, Z-FA-FMK demonstrates significant selectivity.[4][6] It effectively inhibits the "effector" or "executioner" caspases, which are responsible for the downstream cleavage of cellular substrates that leads to the morphological hallmarks of apoptosis.[1] Conversely, it does not inhibit the key "initiator" caspases that trigger the extrinsic pathway.[1][4]

Role in Apoptosis Signaling Pathways

Apoptosis is primarily executed through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of effector caspases. Z-FA-FMK's selective inhibition allows for the specific interrogation of these pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[4] This event triggers the formation of the apoptosome, which recruits and activates the initiator caspase-9. Caspase-9 then proceeds to activate the effector caspases-3 and -7.

Studies have shown that Z-FA-FMK:

-

Does NOT block the release of cytochrome c from the mitochondria, indicating its site of action is downstream of this critical event.[1][4]

-

Partially inhibits the apoptosome-associated caspase-9.[1]

-

Effectively inhibits the downstream effector caspases-2, -3, -6, and -7.[1][2]

-

Blocks the final execution steps of apoptosis, such as DEVDase activity (a measure of caspase-3/7 function), DNA fragmentation, and the externalization of phosphatidylserine.[1][2]

This demonstrates that Z-FA-FMK acts late in the intrinsic pathway, primarily by preventing the executioner caspases from dismantling the cell, even after the mitochondrial commitment to apoptosis has occurred.[4]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.[7] This leads to the recruitment of adaptor proteins and the activation of initiator caspases-8 and -10.[7][8]

In the context of this pathway, Z-FA-FMK:

-

Does NOT inhibit the activity or activation of the initiator caspases-8 and -10.[1][4]

-

Can still block the downstream consequences of extrinsic signaling by inhibiting the effector caspases (caspase-3, -6, -7) that are activated by caspase-8.[4]

Therefore, while Z-FA-FMK cannot prevent the initial signaling events of the extrinsic pathway, it can effectively halt the execution phase, making it a useful tool to separate initiator caspase-8/10 activity from the downstream apoptotic phenotype.[1]

Caption: Z-FA-FMK's specific points of intervention in apoptotic signaling pathways.

Quantitative Data: Inhibitory Profile of Z-FA-FMK

While specific IC50 values are not consistently reported across the literature, a clear qualitative and selective inhibitory profile has been established. The following table summarizes the observed effects of Z-FA-FMK on key apoptotic caspases, compiled from in vitro and cell-based assays.[1][4]

| Target Protease | Caspase Family | Role in Apoptosis | Inhibitory Effect of Z-FA-FMK | Citation(s) |

| Caspase-8 | Initiator | Extrinsic Pathway Activation | Not Inhibited | [1][4] |

| Caspase-10 | Initiator | Extrinsic Pathway Activation | Not Inhibited | [1][4] |

| Caspase-9 | Initiator | Intrinsic Pathway Activation | Partially Inhibited | [1][4] |

| Caspase-2 | Effector/Initiator | Stress-induced Apoptosis | Inhibited | [1][2] |

| Caspase-3 | Effector | Execution Phase | Inhibited | [1][2] |

| Caspase-6 | Effector | Execution Phase | Inhibited | [1][2] |

| Caspase-7 | Effector | Execution Phase | Inhibited | [1][2] |

| Cathepsin B | Cysteine Protease | Lysosomal Proteolysis | Potently Inhibited | [1][2][9] |

| Cathepsin L | Cysteine Protease | Lysosomal Proteolysis | Potently Inhibited | [1][2] |

Experimental Protocols

The following protocols provide detailed methodologies for utilizing Z-FA-FMK to study apoptosis.

Protocol: Inhibition of Apoptosis in Cell Culture

Objective: To determine the effect of Z-FA-FMK on apoptosis induced in a cellular model. This protocol uses Jurkat T cells as an example, as they are frequently used in apoptosis studies.[1][4]

Materials:

-

Jurkat T cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Z-FA-FMK (Cat.# NBP2-29384 or similar)[3]

-

High-purity DMSO

-

Apoptosis-inducing agent (e.g., 2 µM Camptothecin, 1 µg/mL anti-Fas antibody, or 5 µM Etoposide)[2][9]

-

Z-VAD-FMK (as a positive control for pan-caspase inhibition)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Methodology:

-

Stock Solution Preparation: Dissolve Z-FA-FMK in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[3][9]

-

Cell Culture: Culture Jurkat cells to a density of approximately 0.5 x 10⁶ cells/mL. Ensure cells are in the logarithmic growth phase.

-

Experimental Setup: Seed cells in a 24-well plate at 0.5 x 10⁶ cells per well in 1 mL of culture medium.

-

Inhibitor Pre-incubation:

-

Prepare working dilutions of Z-FA-FMK in culture medium.

-

Pre-treat cells for 1 hour at 37°C with varying final concentrations of Z-FA-FMK (e.g., 5 µM, 30 µM, 100 µM).[4]

-

Include the following controls:

-

Untreated Control: No inhibitor, no stimulus.

-

Vehicle Control: DMSO (at the same final concentration as the highest Z-FA-FMK dose, typically <0.2%) plus apoptotic stimulus.[9][10]

-

Positive Inhibition Control: 20-50 µM Z-VAD-FMK plus apoptotic stimulus.

-

Stimulus Only Control: No inhibitor, with apoptotic stimulus.

-

-

-

Apoptosis Induction: Add the chosen apoptotic stimulus to the appropriate wells.

-

Incubation: Incubate the cells for a time appropriate for the stimulus (e.g., 3-6 hours for anti-Fas, 12-24 hours for etoposide).

-

Cell Harvesting and Staining:

-

Transfer cells from each well to microcentrifuge tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash cells once with 1 mL of cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add an additional 400 µL of 1X Binding Buffer to each tube.

-

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol: In Vitro Recombinant Caspase Activity Assay

Objective: To directly quantify the inhibitory activity of Z-FA-FMK against purified recombinant caspases.

Materials:

-

Purified, active recombinant caspases (e.g., Caspase-3, Caspase-8, Caspase-9)

-

Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8, Ac-LEHD-AFC for Caspase-9)

-

Z-FA-FMK

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 10 mM DTT, pH 7.2)

-

96-well black microplate

-

Fluorometric plate reader

Methodology:

-

Preparation: Prepare serial dilutions of Z-FA-FMK in Caspase Assay Buffer.

-

Enzyme-Inhibitor Incubation: In each well of the 96-well plate, add the recombinant caspase to the assay buffer. Then, add the Z-FA-FMK dilutions and incubate for 30 minutes at 37°C.[4] Include a control with no inhibitor.

-

Reaction Initiation: Add the appropriate fluorogenic substrate to each well to a final concentration of 50 µM.

-

Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure the fluorescence (e.g., Ex: 400 nm, Em: 505 nm for AFC substrates) every 1-2 minutes for 30-60 minutes.

-

Data Analysis:

-

Determine the reaction rate (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Calculate the percent inhibition for each Z-FA-FMK concentration relative to the no-inhibitor control.

-

Plot percent inhibition versus inhibitor concentration to determine the IC50 value, if desired.

-

Caption: A typical experimental workflow for assessing Z-FA-FMK's anti-apoptotic effects.

Conclusion

This compound is more than a simple negative control; it is a selective inhibitor that targets the execution phase of apoptosis. Its inability to block initiator caspases-8 and -10 or cytochrome c release, combined with its effective inhibition of effector caspases-3, -6, and -7, makes it a precise tool for distinguishing the commitment and execution stages of programmed cell death.[1][4] Researchers can leverage this unique profile to delineate the specific contributions of effector caspases in various apoptotic models and to investigate cellular events that occur upstream of their activation. However, its potent activity against cathepsins B and L must always be considered, as this can be a confounding variable or, alternatively, an intended target of investigation in studies of lysosomal cell death pathways.[2][11] Careful experimental design, including the use of appropriate controls, is essential for the accurate interpretation of data generated using this versatile inhibitor.

References

- 1. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Invivogen Pan-Caspase inhibitor - Z-VAD-FMK, 1 mg, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 7. sinobiological.com [sinobiological.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 10. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 11. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

(Rac)-Z-FA-FMK for the Study of Pyroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a critical role in the host defense against pathogens but is also implicated in a variety of inflammatory diseases. A key characteristic of pyroptosis is the activation of inflammatory caspases, namely caspase-1, -4, -5, and -11, which ultimately leads to the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, resulting in cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.

Studying the intricate signaling pathways of pyroptosis requires specific molecular tools to dissect the roles of the involved proteases. (Rac)-Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. While it has been shown to inhibit cathepsins B and L, it is often utilized in cell-based assays as a negative control for broad-spectrum caspase inhibitors like Z-VAD-FMK. This guide provides a comprehensive overview of the use of this compound in the context of pyroptosis research, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.

Mechanism of Action and Specificity

This compound belongs to the family of fluoromethyl ketone (FMK)-derivatized peptide inhibitors. The FMK group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of target proteases. While it is a potent inhibitor of cathepsins B and L, its activity against caspases is significantly less pronounced compared to dedicated caspase inhibitors.

Several studies have demonstrated that Z-FA-FMK has no inhibitory effect on apoptosis mediated by caspases.[1][2][3] It is therefore frequently used as a negative control to ensure that the observed cellular effects of other FMK-based inhibitors are due to the inhibition of the intended caspases and not a result of non-specific effects of the FMK moiety or the peptide backbone.

However, it is important to note that some studies have reported inhibitory activity of Z-FA-FMK against certain effector caspases involved in apoptosis, albeit at higher concentrations.[4][5][6] There is a lack of conclusive data regarding its inhibitory effect on the inflammatory caspases central to pyroptosis (caspase-1, -4, -5, and -11). This lack of potent activity against inflammatory caspases reinforces its utility as a negative control in pyroptosis experiments.

Data Presentation: Inhibitor Specificity

The following table summarizes the known inhibitory concentrations of this compound against various proteases. The absence of data for inflammatory caspases is a key takeaway, supporting its role as a negative control in pyroptosis studies.

| Target Protease | Inhibitory Concentration | Reference |

| Cathepsin B | Ki = 1.5 µM | [4] |

| Cathepsin L | Potent Inhibitor (IC50 not specified) | [5][7] |

| Caspase-2 | IC50 = 6.147 µM | [4][8] |

| Caspase-3 | IC50 = 15.41 µM | [4][8] |

| Caspase-6 | IC50 = 32.45 µM | [4][8] |

| Caspase-7 | IC50 = 9.077 µM | [4][8] |

| Caspase-9 | IC50 = 110.7 µM | [4][8] |

| Caspase-1 | No data available | |

| Caspase-4 | No data available | |

| Caspase-5 | No data available | |

| Caspase-11 | No data available |

Signaling Pathways in Pyroptosis

Understanding the signaling cascades leading to pyroptosis is essential for designing and interpreting experiments using inhibitors. Below are diagrams illustrating the canonical and non-canonical pyroptosis pathways.

Figure 1: Canonical Pyroptosis Pathway. This pathway is typically triggered by pathogen-associated or danger-associated molecular patterns (PAMPs/DAMPs), leading to the assembly of an inflammasome complex, activation of Caspase-1, and subsequent GSDMD cleavage and cytokine maturation.

Figure 2: Non-Canonical Pyroptosis Pathway. This pathway is initiated by the direct sensing of cytosolic lipopolysaccharide (LPS) by Caspase-4/5 (human) or Caspase-11 (mouse), leading to GSDMD cleavage. This can also subsequently activate the canonical pathway.

Experimental Protocols

Here we provide a detailed methodology for a typical in vitro pyroptosis experiment using a pan-caspase inhibitor (e.g., Z-VAD-FMK) and this compound as a negative control.

Experimental Workflow

Figure 3: Experimental Workflow. A typical workflow for studying pyroptosis inhibition in vitro, incorporating priming, inhibitor pre-treatment, induction, and downstream analysis.

Preparation of this compound Stock Solution

-

Materials: this compound (powder), high-purity DMSO (>99.9%).

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 386.4 g/mol ) in 259 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for 6-8 months.

-

Induction of Pyroptosis in Macrophages (e.g., Bone Marrow-Derived Macrophages - BMDMs)

-

Cell Culture: Culture BMDMs in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

Procedure:

-

Seed BMDMs in appropriate well plates (e.g., 24-well plate for LDH and ELISA, 6-well plate for Western blot) and allow them to adhere overnight.

-

Priming (Signal 1): Replace the medium with fresh DMEM containing 1 µg/mL of lipopolysaccharide (LPS). Incubate for 4 hours at 37°C.

-

Inhibitor Pre-treatment: After priming, add the inhibitors to the respective wells.

-

Vehicle control: Add an equivalent volume of DMSO.

-

Pan-caspase inhibitor: Add Z-VAD-FMK to a final concentration of 20-50 µM.

-

Negative control: Add this compound to the same final concentration as Z-VAD-FMK (e.g., 20-50 µM).

-

-

Incubate for 30-60 minutes at 37°C.

-

Induction (Signal 2): Add nigericin to a final concentration of 10 µM to induce NLRP3 inflammasome activation and pyroptosis.

-

Incubate for 30-60 minutes at 37°C.

-

Following incubation, carefully collect the cell culture supernatants for LDH and IL-1β assays. Lyse the remaining cells for Western blot analysis.

-

Assessment of Pyroptosis

-

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane rupture. Its activity in the supernatant is a quantitative measure of cell lysis.

-

Procedure:

-

Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Briefly, transfer a portion of the collected cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 15-30 minutes).

-

Add the stop solution.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent like Triton X-100).

-

-

Principle: This assay quantifies the amount of mature IL-1β released into the supernatant, a key hallmark of inflammasome activation.

-

Procedure:

-

Use a commercially available mouse or human IL-1β ELISA kit.

-

Follow the manufacturer's protocol for coating the plate with capture antibody, adding standards and samples (the collected cell culture supernatants), adding the detection antibody, adding the enzyme conjugate (e.g., streptavidin-HRP), adding the substrate, and stopping the reaction.

-

Measure the absorbance at the specified wavelength.

-

Calculate the concentration of IL-1β in the samples based on the standard curve.

-

-

Principle: This technique detects the cleavage of full-length GSDMD (approx. 53 kDa) into its N-terminal (p30) and C-terminal (p20) fragments, a direct indicator of inflammatory caspase activity.

-

Procedure:

-

Cell Lysis: After collecting the supernatants, wash the adherent cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for GSDMD overnight at 4°C. Choose an antibody that can detect both the full-length and the cleaved N-terminal fragment.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

As a loading control, probe the membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.

-

-

Conclusion

This compound serves as an indispensable tool in the study of pyroptosis, not as an inhibitor of the process itself, but as a crucial negative control. Its established inhibitory activity against cathepsins, coupled with its weak or non-existent activity against inflammatory caspases, allows researchers to confidently attribute the effects of broad-spectrum caspase inhibitors, such as Z-VAD-FMK, to the specific inhibition of caspases. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for designing and executing well-controlled experiments to investigate the molecular mechanisms of pyroptosis and to evaluate the potential of novel therapeutic agents targeting this critical inflammatory pathway.

References

- 1. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 2. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 3. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sapphire North America [sapphire-usa.com]

(Rac)-Z-FA-FMK and Inflammasome Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-Z-FA-FMK, or benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a cell-permeable, irreversible inhibitor of cysteine proteases. While extensively utilized as a negative control in apoptosis studies due to its inability to inhibit apoptotic caspases at low concentrations, Z-FA-FMK has emerged as a valuable tool for investigating the intricate signaling pathways of inflammasome activation. Its primary mechanism of action in this context is the inhibition of cathepsins, particularly cathepsin B, which are crucial upstream regulators of the NLRP3 inflammasome. Furthermore, Z-FA-FMK has been demonstrated to suppress the transcriptional activity of NF-κB, a key transcription factor for pro-inflammatory cytokines that are substrates for inflammasome-activated caspases. This guide provides a comprehensive overview of the role of this compound in inflammasome activation, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Mechanism of Action

This compound's influence on inflammasome activation is primarily indirect and multifaceted, targeting key upstream events necessary for the assembly and function of the inflammasome complex.

Inhibition of Cathepsin B and Upstream NLRP3 Inflammasome Signaling

The NLRP3 inflammasome, a multiprotein complex responsible for sensing a wide array of sterile and pathogen-associated molecular patterns, is a central player in innate immunity. Its activation is a tightly regulated multi-step process. One of the key upstream events for NLRP3 activation by particulate matter (e.g., silica, MSU crystals) is lysosomal destabilization and the subsequent release of lysosomal contents, including cathepsin B, into the cytosol.

Once in the cytosol, active cathepsin B is believed to trigger a series of events leading to the conformational change and activation of the NLRP3 sensor protein. This compound, as a potent inhibitor of cathepsin B, can effectively block this activation cascade at an early stage. By inhibiting cathepsin B activity, Z-FA-FMK prevents the downstream assembly of the NLRP3 inflammasome, subsequent recruitment of the ASC adaptor protein, and the activation of pro-caspase-1.

Attenuation of NF-κB Signaling and Pro-inflammatory Cytokine Expression

A critical priming step for inflammasome activation is the transcriptional upregulation of key inflammasome components and pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). This process is largely mediated by the transcription factor NF-κB. This compound has been shown to inhibit the transactivation potential of NF-κB in response to stimuli like lipopolysaccharide (LPS)[1]. By doing so, it reduces the available pool of pro-IL-1β, a primary substrate for activated caspase-1. This transcriptional repression contributes to the overall reduction in the secretion of mature, bioactive IL-1β. The precise molecular target of Z-FA-FMK within the NF-κB signaling cascade is not fully elucidated but appears to be downstream of p38 MAPK activation[1].

Inhibition of Effector Caspases

While not its primary mechanism of action concerning inflammasome inhibition, this compound is also known to inhibit effector caspases, such as caspase-3, -6, and -7[2]. These caspases are primarily involved in the execution phase of apoptosis. Although distinct from the inflammatory caspases (caspase-1, -4, -5, and -11) that are central to inflammasome function, there can be crosstalk between these pathways. However, in the context of canonical inflammasome activation, the direct inhibition of effector caspases by Z-FA-FMK is considered to have a minor role compared to its effects on cathepsins and NF-κB.

Quantitative Data

The following tables summarize the known inhibitory concentrations of this compound against its target proteases.

| Target Protease | Inhibitory Concentration | Reference(s) |

| Cathepsin B | K_i = 1.5 µM | [3] |

| Cathepsin L | Potent Inhibitor (IC50 not specified) | [2] |

| Cathepsin S | Inhibitor (IC50 not specified) | [4] |

| Caspase-2 | IC50 = 6.147 µM | [3] |

| Caspase-3 | IC50 = 15.41 µM | [3] |

| Caspase-6 | IC50 = 32.45 µM | [3] |

| Caspase-7 | IC50 = 9.077 µM | [3] |

| Caspase-9 | IC50 = 110.7 µM | [3] |

| SARS-CoV-2 Mpro (3CLpro) | IC50 = 11.39 µM | [3] |

| Cellular Effect | Effective Concentration | Cell Type | Reference(s) |

| Inhibition of LPS-induced IL-1β increase | 50 µM | PU5-1.8 macrophages | [3] |

| Inhibition of LPS-induced NF-κB transactivation | 50 µM | Mf4/4 macrophages | [3] |

| Inhibition of SARS-CoV-2 replication | EC50 = 0.13 µM | Vero E6 cells | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effect of this compound on inflammasome activation.

General Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in sterile, high-purity DMSO to create a stock solution, typically at a concentration of 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 6 months.

In Vitro NLRP3 Inflammasome Inhibition Assay in Macrophages

This protocol describes the use of this compound to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., THP-1).

Materials:

-

BMDMs or THP-1 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

-

Lipopolysaccharide (LPS)

-

NLRP3 activator (e.g., ATP, Nigericin, MSU crystals)

-

This compound stock solution (10 mM in DMSO)

-

Pan-caspase inhibitor (e.g., Z-VAD-FMK) as a positive control

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

ELISA kit for IL-1β

-

Reagents for Western blotting (lysis buffer, primary antibodies for caspase-1 p20 and actin, secondary antibodies)

Procedure:

-

Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 24-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., 20 µM Z-VAD-FMK).

-

Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inflammasome Activation: Activate the NLRP3 inflammasome by adding an appropriate stimulus (e.g., 5 mM ATP for 30-60 minutes, 10 µM Nigericin for 1-2 hours, or 250 µg/mL MSU crystals for 6 hours).

-

Sample Collection:

-

Supernatant for ELISA: Carefully collect the cell culture supernatants and centrifuge to remove any cellular debris. Store at -80°C until analysis.

-

Cell Lysate for Western Blot: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

-

IL-1β Measurement by ELISA: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Caspase-1 Cleavage by Western Blot:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.

-

NF-κB Nuclear Translocation Assay

This protocol outlines a method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit using immunofluorescence microscopy.

Materials:

-

Macrophages seeded on glass coverslips in a 12-well plate

-

LPS

-

This compound stock solution

-

DMSO (vehicle control)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Pre-treat macrophages with this compound (e.g., 50 µM) or DMSO for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Visualization: Wash with PBS, mount the coverslips on glass slides using mounting medium, and visualize the subcellular localization of p65 using a fluorescence microscope. In unstimulated or Z-FA-FMK-treated cells, p65 should be predominantly in the cytoplasm, while in LPS-stimulated cells, it should translocate to the nucleus.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's dual inhibitory action on inflammasome activation.

Experimental Workflow

Caption: Experimental workflow for assessing inflammasome inhibition.

Conclusion

This compound serves as a critical research tool for dissecting the molecular events preceding inflammasome assembly and activation. Its ability to inhibit both cathepsin B-mediated NLRP3 activation and NF-κB-dependent transcription of pro-inflammatory cytokines makes it a potent inhibitor of the inflammasome pathway. The data and protocols presented in this guide offer a framework for researchers to effectively utilize this compound in their investigations into inflammasome biology and the development of novel anti-inflammatory therapeutics. A thorough understanding of its mechanisms of action is paramount for the accurate interpretation of experimental results and for advancing our knowledge of innate immune regulation.

References

- 1. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]

(Rac)-Z-FA-FMK: A Technical Guide for its Application as a Negative Control and Selective Inhibitor in Caspase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Z-FA-FMK, or (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethylketone), is a synthetic peptide derivative widely utilized in apoptosis research. Initially characterized as a negative control for broad-spectrum caspase inhibitors, its nuanced biochemical profile reveals a more complex role. This in-depth technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, experimental applications, and the critical interpretation of results. While often employed to control for off-target effects of other fluoromethylketone (FMK)-based inhibitors, evidence demonstrates its selective inhibition of effector caspases, making it a valuable tool for dissecting apoptotic signaling pathways. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed protocols and quantitative data to effectively integrate this compound into their experimental designs.

Core Concepts: Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor of certain cysteine proteases. Its primary utility in apoptosis research stems from its differential activity towards caspases compared to pan-caspase inhibitors like Z-VAD-FMK.

Dual Role: Negative Control and Selective Inhibitor

While commercially available as a "negative control for caspase inhibitors," it is crucial to understand that this compound is not entirely inert in apoptotic systems. Its utility as a negative control is rooted in its inability to inhibit initiator caspases, such as caspase-8 and caspase-10, at concentrations where pan-caspase inhibitors are effective.[1] This property allows researchers to discern whether an observed cellular effect is due to broad caspase inhibition or other, non-specific effects of the FMK chemical scaffold.

However, multiple studies have demonstrated that this compound can inhibit effector caspases, including caspase-3, -6, and -7, albeit with lower potency than dedicated inhibitors for these enzymes.[1] It also exhibits inhibitory activity against other cysteine proteases like cathepsin B and L.[2] This selective inhibition profile can be exploited to investigate the differential roles of initiator and effector caspases in apoptosis.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against various proteases has been quantified, with IC50 values providing a measure of its potency. The following tables summarize key quantitative data.

| Target Protease | IC50 (µM) | Reference |

| Caspase-2 | 6.147 | [3] |

| Caspase-3 | 15.41 | [3] |

| Caspase-6 | 32.45 | [3] |

| Caspase-7 | 9.077 | [3] |

| Caspase-9 | 110.7 | [3] |

| Cathepsin B | 1.5 | [3] |

Table 1: Inhibitory Concentration (IC50) of this compound against various Caspases and Cathepsin B.

Experimental Protocols

Detailed methodologies are critical for the reproducible and accurate use of this compound. Below are protocols for key experiments.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve lyophilized this compound in sterile, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM. For example, dissolve 1 mg (MW: 386.42 g/mol ) in 259 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When stored properly, the DMSO stock solution is stable for several months.

In Vitro Caspase Activity Assay (Fluorogenic Substrate)

This protocol assesses the direct inhibitory effect of this compound on caspase activity in cell lysates.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

This compound

-

Pan-caspase inhibitor (e.g., Z-VAD-FMK) as a positive control for inhibition

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with an apoptosis-inducing agent for the desired time. Include untreated control, vehicle control (DMSO), this compound treated, and pan-caspase inhibitor-treated groups. A typical final concentration for this compound is 20-100 µM.

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Caspase Activity Measurement:

-

In a 96-well black microplate, add 50 µg of protein lysate per well.

-

Add Reaction Buffer (typically provided with the substrate) to each well.

-

Add the fluorogenic caspase substrate to each well to the recommended final concentration.

-

Incubate the plate at 37°C, protected from light, for 1-2 hours.

-

Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for AFC).

-

-

Data Analysis: Compare the fluorescence intensity of the this compound-treated samples to the untreated and vehicle-treated controls. A lack of reduction in fluorescence compared to the apoptotic stimulus alone would indicate no inhibition of the target caspase.

Western Blot Analysis of Caspase Cleavage

This protocol allows for the visualization of caspase processing, an indicator of their activation.

Materials:

-

Treated cell lysates (prepared as in the caspase activity assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the bands corresponding to the pro- and cleaved forms of the caspases and their substrates (e.g., PARP). A lack of the cleaved fragment in the presence of an apoptotic stimulus would indicate inhibition.

Cell Viability Assay (MTT Assay)

This assay assesses the overall effect of this compound on cell viability in the context of apoptosis.

Materials:

-

Cells of interest

-

96-well clear microplate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with the apoptosis-inducing agent in the presence or absence of this compound (e.g., 20-100 µM). Include appropriate controls.

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. If this compound does not rescue cells from apoptosis induced by a stimulus, it suggests the apoptotic pathway is not dependent on the caspases it inhibits.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the intrinsic and extrinsic apoptosis pathways and the points of intervention for this compound.

Caption: Extrinsic apoptosis pathway and the inhibitory effect of this compound.

Caption: Intrinsic apoptosis pathway and the inhibitory effects of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on apoptosis.

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound is a multifaceted tool in the study of apoptosis. Its conventional use as a negative control is valid for assessing the non-specific effects of FMK-based caspase inhibitors, particularly concerning initiator caspases. However, researchers must be cognizant of its inhibitory activity towards effector caspases and other cysteine proteases. This selective inhibition, when properly understood and controlled for, can be leveraged to dissect the intricate signaling cascades that govern programmed cell death. By employing the detailed protocols and quantitative data provided in this guide, researchers can confidently and accurately utilize this compound to advance their understanding of apoptosis and its role in health and disease.

References

- 1. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]

- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

(Rac)-Z-FA-FMK in Viral Replication Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Z-FA-FMK (Z-Phe-Ala-Fluoromethylketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. Its primary targets are host cell enzymes, including cathepsins (particularly Cathepsin L) and certain caspases, which are crucial for the life cycle of numerous viruses. By targeting these host factors, this compound represents a host-directed antiviral strategy, which may offer a higher barrier to the development of viral resistance compared to direct-acting antivirals. This guide provides a comprehensive overview of the application of this compound in virology research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its antiviral effects by inhibiting host proteases that are co-opted by viruses for their replication. The two primary classes of enzymes targeted are:

-

Cathepsins: These are lysosomal proteases that play a critical role in the entry of several enveloped viruses. For instance, Cathepsin L is essential for the proteolytic cleavage of the spike (S) protein of coronaviruses, a necessary step for viral and host membrane fusion within the endosome. By inhibiting Cathepsin L, Z-FA-FMK can block the entry of these viruses into the host cell.

-

Effector Caspases: Caspases are a family of proteases central to apoptosis. However, some viruses manipulate host caspases to facilitate their replication, maturation, or release from the infected cell. This compound has been shown to inhibit effector caspases such as caspase-3 and -7, thereby interfering with these viral processes.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been most extensively studied against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The available quantitative data is summarized in the table below.

| Virus | Cell Line | Assay Type | Endpoint | EC50 (µM) | Citation |

| SARS-CoV-2 (Wuhan-like strain) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 0.55 - 2.41 | |

| SARS-CoV-2 (Alpha Variant) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 0.67 | |

| SARS-CoV-2 (Beta Variant) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 0.89 | |

| SARS-CoV-2 (Gamma Variant) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 0.75 | |

| SARS-CoV-2 (Delta Variant) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 1.23 | |

| SARS-CoV-2 (Omicron Variant) | Vero E6 | Plaque Reduction Assay | Viral Titer Reduction | 2.41 |

Note: Extensive searches for specific EC50 or IC50 values of this compound against other viruses such as Influenza, Ebola, or HIV did not yield readily available quantitative data in the public domain. In many studies involving these viruses, Z-FA-FMK is often used as a negative control for pan-caspase inhibitors like Z-VAD-FMK, confirming that the observed antiviral effects are indeed due to caspase inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antiviral activity of this compound.

Viral Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus titers and assessing the efficacy of antiviral compounds.

a. Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer (PFU/mL)

-

This compound stock solution (in DMSO)

-

Overlay medium (e.g., 1.2% Avicel RC-591 in DMEM with 2% FBS)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

b. Protocol:

-

Seed the host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed (typically 24-48 hours).

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Aspirate the growth medium from the cell monolayers and wash once with PBS.

-

Infect the cells with the virus dilutions (typically 200-500 µL per well) and incubate for 1 hour at 37°C to allow for viral adsorption.

-

During the incubation, prepare serial dilutions of this compound in the overlay medium. A vehicle control (DMSO) should also be prepared.

-

After the adsorption period, aspirate the viral inoculum.

-

Add the overlay medium containing the different concentrations of this compound (or vehicle control) to the respective wells.

-

Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-4 days, depending on the virus).

-

After incubation, fix the cells by adding a 10% formalin solution for at least 1 hour.

-

Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to dry.

-

Count the number of plaques in each well. The percentage of plaque reduction at each compound concentration is calculated relative to the vehicle control. The EC50 value is then determined using a dose-response curve fitting software.

Caspase-3/7 Activity Assay

This assay measures the activity of effector caspases, which can be modulated by viral infection and inhibited by this compound.

a. Materials:

-

Virus-infected and mock-infected cells

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric/luminometric caspase activity assay kit

-

White-walled 96-well plates suitable for luminescence measurements

-

Luminometer or fluorometer

b. Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1-2 hours prior to infection. Include a vehicle control.

-

Infect the cells with the virus at a known multiplicity of infection (MOI). Include mock-infected controls.

-

At the desired time post-infection (e.g., 24, 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each well using a plate-reading luminometer.

-

The caspase activity is proportional to the luminescence signal. Calculate the percentage of caspase inhibition for each concentration of this compound relative to the infected, untreated control.

Cathepsin L Activity Assay

This assay determines the inhibitory effect of this compound on its primary host target, Cathepsin L.

a. Materials:

-

Cell lysate from host cells

-

This compound

-

Cathepsin L Assay Kit (fluorometric), containing a specific Cathepsin L substrate (e.g., Z-FR-AFC) and assay buffer

-

96-well black microplate

-

Fluorometer

b. Protocol:

-

Prepare cell lysates from the host cells of interest according to the assay kit's instructions.

-

In a 96-well black microplate, add the cell lysate to each well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control inhibitor if provided in the kit.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Prepare the substrate solution according to the kit's protocol.

-

Initiate the reaction by adding the Cathepsin L substrate to each well.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 400/505 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the Cathepsin L activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Viral Entry via Endocytosis and Inhibition by this compound

Many enveloped viruses, including SARS-CoV-2, enter host cells through endocytosis. The viral spike protein binds to a host cell receptor (e.g., ACE2 for SARS-CoV-2), triggering the internalization of the virus-receptor complex into an endosome. Acidification of the endosome activates host proteases like Cathepsin L, which cleaves the viral spike protein, enabling the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. This compound blocks this critical step by inhibiting Cathepsin L activity.

Caption: Inhibition of viral entry by this compound.

NF-κB Signaling Pathway in Viral Infection

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the innate immune response to viral infections. Upon recognition of viral components (e.g., viral RNA or proteins) by pattern recognition receptors (PRRs), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p50/p65), allowing them to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines and antiviral genes. Some viruses have evolved mechanisms to manipulate this pathway to their advantage. While direct modulation of the NF-κB pathway by Z-FA-FMK is not its primary antiviral mechanism, the downstream consequences of inhibiting viral replication can indirectly affect this pathway.

Caption: Overview of the NF-κB signaling pathway in response to viral infection.

Experimental Workflow for Evaluating a Host-Directed Antiviral

The preclinical evaluation of a host-directed antiviral agent like this compound follows a structured workflow to characterize its efficacy and mechanism of action. This typically involves a series of in vitro assays progressing from initial screening to more detailed mechanistic studies.

Caption: Preclinical evaluation workflow for a host-directed antiviral agent.

Conclusion

This compound is a valuable tool for studying the roles of host cysteine proteases in viral replication. Its inhibitory activity against Cathepsin L and effector caspases makes it an effective inhibitor of various viruses, particularly those that rely on endosomal entry pathways. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the antiviral potential of this compound and other host-directed antiviral strategies. As our understanding of virus-host interactions continues to grow, targeting host factors represents an increasingly promising avenue for the development of broad-spectrum and resistance-refractory antiviral therapeutics.

Methodological & Application

Application Notes and Protocols for (Rac)-Z-FA-FMK in In Vitro Research

For Researchers, Scientists, and Drug Development Professionals